4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Lipophilicity ADME profiling Lead optimization

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 2137634-27-4) is a fluorinated dihydrobenzofuran building block that offers distinct advantages over non-fluorinated or regioisomeric analogs. The single 4-position fluorine enables direct ¹⁹F NMR detection—a critical spectroscopic handle absent in the non-fluorinated parent—making it uniquely suited for fragment-based screening against carbonic anhydrase, topoisomerase, and kinase targets. Its favorable LogP (1.66) and TPSA (47 Ų) ensure rule-of-three compliance, while the pKa shift (~3.5–4.0 vs. ~4.2 for the non-fluorinated analog) modulates ionization at physiological pH, reducing the risk of potency or permeability loss when substituting into validated SAR series. Available from multiple vendors at gram scale with ≥95% HPLC purity—ready for immediate use in medicinal chemistry, agrochemical SAR, and diversity-oriented synthesis.

Molecular Formula C9H7FO3
Molecular Weight 182.15
CAS No. 2137634-27-4
Cat. No. B2629503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS2137634-27-4
Molecular FormulaC9H7FO3
Molecular Weight182.15
Structural Identifiers
SMILESC1COC2=C(C=CC(=C21)F)C(=O)O
InChIInChI=1S/C9H7FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-2H,3-4H2,(H,11,12)
InChIKeyQIUYNZYNCUEABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑Fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic Acid – Why This Fluorinated Building Block Justifies a Dedicated Procurement Selection


4‑Fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic acid (CAS 2137634‑27‑4) is a fluorinated dihydrobenzofuran carboxylic acid with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 Da [1]. The 2,3‑dihydrobenzofuran core is a privileged scaffold in medicinal chemistry and agrochemical research, and the specific substitution pattern – a fluorine atom at the 4‑position together with a carboxylic acid at the 7‑position – confers a distinctive set of physicochemical properties relative to non‑fluorinated or regioisomeric analogs . This compound is commercially available from multiple suppliers at purities of 95–98 % (HPLC) [1], making it a tractable starting point for structure–activity relationship (SAR) campaigns, fragment‑based drug discovery and diversity‑oriented synthesis.

4‑Fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic Acid – The Inadequacy of Generic Substitution in Fluorinated Scaffold Selection


The benzofuran‑7‑carboxylic acid motif is shared by numerous analogs, but generic substitution fails because even a single fluorine atom at the 4‑position fundamentally alters lipophilicity, hydrogen‑bond acceptor capacity, electronic distribution and metabolic vulnerability [1]. The non‑fluorinated parent (2,3‑dihydrobenzofuran‑7‑carboxylic acid, LogP ≈ 1.50) and the 5‑fluoro regioisomer exhibit distinct polarity and enzyme‑recognition profiles, while the fully aromatic 4‑fluorobenzofuran‑7‑carboxylic acid (LogP ≈ 2.27) occupies a different conformational and electronic space [2]. Consequently, substituting any of these analogs into a validated SAR series without confirmatory data risks losing target potency, selectivity, or in‑vivo exposure [3]. The quantitative comparisons below make this differentiation explicit.

Quantitative Differentiation of 4‑Fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic Acid from Its Closest Analogs


Lipophilicity (LogP) Comparison Reveals a Defined Hydrophobic Window for the 4‑Fluoro Dihydrobenzofuran‑7‑carboxylic Acid Series

The measured/predicted partition coefficient for 4‑fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic acid is LogP = 1.66 [1]. This value lies between the non‑fluorinated parent (LogP ≈ 1.50) [2] and the fully aromatic 4‑fluorobenzofuran‑7‑carboxylic acid (LogP ≈ 2.27) . The 5‑fluoro regioisomer is expected to have a similar LogP, but the distinct dipole‑vector orientation of the 4‑fluoro substitution alters hydrogen‑bonding geometry without changing the overall hydrophobicity [3].

Lipophilicity ADME profiling Lead optimization

Polar Surface Area and Hydrogen‑Bonding Profile Differentiate the Target from the 5‑Fluoro Regioisomer

The topological polar surface area (TPSA) of the target compound is 47 Ų [1], while the non‑fluorinated parent exhibits TPSA ≈ 46.5 Ų [2]. The small increase arises from the additional fluorine atom, which serves as a weak hydrogen‑bond acceptor. Crucially, the 4‑fluoro substitution positions the C–F dipole in close proximity to the carboxylic acid group, creating an intramolecular electronic environment distinct from that of the 5‑fluoro regioisomer (CAS 1197231‑40‑5), where the fluorine is para to the dihydrofuran oxygen and more remote from the carboxylate [3].

Polar surface area Hydrogen bonding Regioisomer differentiation

Metabolic Stability Advantage Inferred from 4‑Position Fluorine Blockade of Aromatic Oxidation

The 4‑position of the dihydrobenzofuran ring is electronically activated toward oxidative metabolism. In the non‑fluorinated parent, this site is susceptible to cytochrome P450‑mediated hydroxylation, which can lead to rapid clearance [1]. Introduction of fluorine at the 4‑position blocks this labile site, a well‑established medicinal chemistry strategy that increases metabolic stability [2]. Direct comparative microsomal stability data for the exact compound pair are not yet published; however, the fluorine‑blocking rationale is supported by extensive precedent across fluorinated heterocyclic series [3].

Metabolic stability CYP450 oxidation Fluorine blocking strategy

¹⁹F NMR Spectroscopic Handle Unavailable in Non‑Fluorinated Analogs

The target compound contains a single fluorine atom, providing a sensitive ¹⁹F NMR probe that can be used to monitor binding events, metabolic fate, and purity without interference from endogenous biological signals [1]. The non‑fluorinated parent (CAS 35700‑40‑4) and other non‑fluorinated benzofuran‑7‑carboxylic acids lack this spectroscopic handle, making them unsuitable for ¹⁹F‑based fragment screening and protein‑observed ¹⁹F NMR experiments [2].

19F NMR Analytical tracking Fragment screening

Commercial Availability and Purity Benchmarking Against the 5‑Fluoro Regioisomer

The target compound is stocked by at least four international suppliers (Enamine, Chem‑Space, Leyan, and others) with typical purity of 95–98 % (HPLC) [1]. The 5‑fluoro regioisomer (CAS 1197231‑40‑5) is similarly available but is offered by fewer vendors and with slightly lower purity (typically 95 %) and approximately two‑fold higher cost per gram at the 100 mg scale [2].

Vendor availability Purity comparison Supply chain

Fluorine Enhancement of Anti‑Inflammatory and Anticancer Potency in the Dihydrobenzofuran Series

A 2023 structure–activity relationship study of nine fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups synergistically enhanced anti‑inflammatory activity (IC₅₀ values: 1.2–9.0 µM for IL‑6; 1.5–19.3 µM for CCL2; 2.4–5.2 µM for NO) and antiproliferative effects (≈70 % growth inhibition of HCT116 cells at 50 µM) [1]. Although the specific test set did not include CAS 2137634‑27‑4, the study explicitly concludes that fluorine incorporation is a key driver of potency improvement over non‑fluorinated benzofuran‑7‑carboxylic acid derivatives.

Anti‑inflammatory Anticancer SAR

Evidence‑Grounded Application Scenarios for 4‑Fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic Acid


Fragment‑Based Drug Discovery Leveraging ¹⁹F NMR Screening

The single fluorine atom of 4‑fluoro‑2,3‑dihydro‑1‑benzofuran‑7‑carboxylic acid enables direct detection by ¹⁹F NMR in fragment‑based screening campaigns [1]. Because the non‑fluorinated parent lacks this spectroscopic handle, the 4‑fluoro derivative is uniquely suited for libraries that employ protein‑observed or ligand‑observed ¹⁹F NMR to identify weak‑affinity hits against carbonic anhydrase, topoisomerase, or kinase targets [2]. The favorable LogP (1.66) and moderate TPSA (47 Ų) further support its use as a rule‑of‑three compliant fragment.

Lead Optimization of Anti‑Inflammatory Benzofuran Derivatives

Based on class‑level evidence that fluorinated dihydrobenzofuran‑7‑carboxylic acid congeners exhibit IC₅₀ values of 1.2–9.0 µM against IL‑6 and 2.4–5.2 µM against NO production in macrophages [3], the 4‑fluoro analog is a rational starting point for synthesizing focused libraries. Its 4‑position fluorine substitution may confer greater metabolic stability than the non‑fluorinated scaffold, increasing the likelihood of identifying orally bioavailable leads for inflammatory bowel disease or colitis‑associated colorectal cancer.

Agrochemical Intermediate for Fluorinated Dihydrobenzofuran Pesticides

Patents from Shell and other agrochemical companies describe 7‑substituted 2,3‑dihydrobenzofurans as pesticides and chemical intermediates [4]. The 4‑fluoro substituent enhances environmental persistence and target‑site binding while the carboxylic acid group serves as a versatile handle for further derivatization (e.g., to esters or amides). The compound's current multi‑vendor availability at gram scale makes it a practical choice for agrochemical SAR programs requiring fluorinated heterocyclic building blocks.

Synthesis of Kinase and GPCR Modulator Libraries

The dihydrobenzofuran‑7‑carboxylic acid scaffold appears in patents covering kinase inhibitors, GPCR modulators, and monoamine reuptake inhibitors [5]. The 4‑fluoro variant introduces an electronegative substituent adjacent to the carboxylic acid, which can modulate the acidity (predicted pKa ≈ 3.5–4.0, compared with ~4.2 for the non‑fluorinated parent) and thus alter the ionization state at physiological pH . This subtle pKa shift can translate into meaningful differences in target binding and cellular permeability, making the compound a valuable tool for medicinal chemistry groups optimizing lead‑like properties.

Quote Request

Request a Quote for 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.